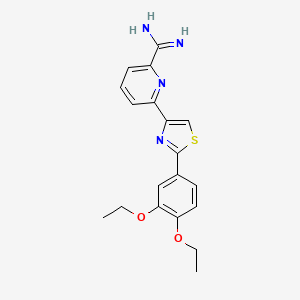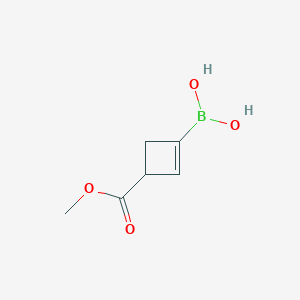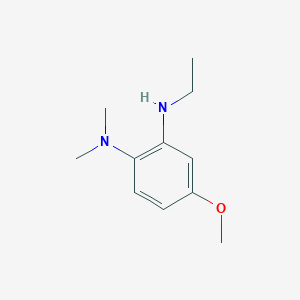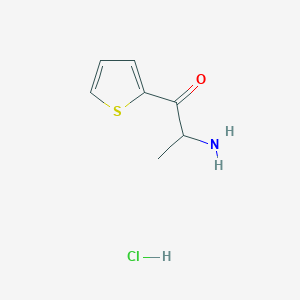
2-Bromo-8-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-chloroquinazoline is a halogenated heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-8-chloroquinazoline involves the reaction of 8-bromo-2-chloroquinazolin-4-amine with isoamyl nitrite in tetrahydrofuran (THF) at 60°C for approximately 8.67 hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including halogenation and cyclization reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives.
Scientific Research Applications
2-Bromo-8-chloroquinazoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloroquinazoline involves its interaction with specific molecular targets and pathways. . For example, they can act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways, which is crucial in cancer treatment.
Comparison with Similar Compounds
2-Chloroquinazoline: Another halogenated quinazoline with similar chemical properties.
6-Bromo-2-chloroquinazoline: A derivative with bromine and chlorine atoms at different positions.
8-Bromo-2-chloroquinoline: A structurally related compound with a quinoline core.
Uniqueness: 2-Bromo-8-chloroquinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
2-bromo-8-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |
InChI Key |
RRKZLOZQKLHXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)

![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)


![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)


![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
